molecular formula C16H22O6 B13390829 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol

1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol

Cat. No.: B13390829
M. Wt: 310.34 g/mol
InChI Key: NKCNUNUEQRYLNZ-UHFFFAOYSA-N
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Description

Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside is a chemical compound with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol . This compound is a derivative of mannose, a simple sugar, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose. One common method includes the reaction of mannose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by the benzylation of the hydroxyl group using benzyl chloride and a base .

Industrial Production Methods

While specific industrial production methods for Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,3-O-Isopropylidene-alpha-D-glucofuranoside
  • Benzyl 2,3-O-Isopropylidene-alpha-D-galactofuranoside
  • Benzyl 2,3-O-Isopropylidene-alpha-D-xylopyranoside

Uniqueness

Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its mannose-derived structure makes it particularly useful in studies related to carbohydrate chemistry and metabolism .

Properties

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol

InChI

InChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3

InChI Key

NKCNUNUEQRYLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OC2C(CO)O)OCC3=CC=CC=C3)C

Origin of Product

United States

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